Cas no 54166-96-0 (methyl 2-amino-6-methoxy-benzoate)

methyl 2-amino-6-methoxy-benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-amino-6-methoxybenzoate
- 2-amino-6-methoxybenzoic acid methyl ester
- 2-Amino-6-methoxy-benzoic acid methyl ester
- Benzoic acid, 2-amino-6-methoxy-, methyl ester
- methyl 2-amino-6-methoxy-benzoate
- CS-0038457
- SCHEMBL1129317
- EN300-5249942
- AC-33907
- DTXSID20488129
- AKOS017516056
- METHYL2-AMINO-6-METHOXYBENZOATE
- 6-methoxyanthranilic acid methyl ester
- 54166-96-0
- AS-61011
- ZSQWDVCEAXGVIK-UHFFFAOYSA-N
- SY033034
- SB37589
- MFCD16036887
- Z1255381239
- W11056
- DB-220977
-
- MDL: MFCD16036887
- Inchi: InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3
- InChI Key: ZSQWDVCEAXGVIK-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1C(=O)OC)N
Computed Properties
- Exact Mass: 181.07393
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6Ų
- XLogP3: 1.6
Experimental Properties
- PSA: 61.55
methyl 2-amino-6-methoxy-benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1129911-5g |
2-Amino-6-methoxy-benzoic acid methyl ester |
54166-96-0 | 95% | 5g |
$1745 | 2024-07-28 | |
TRC | M223675-100mg |
Methyl 2-Amino-6-methoxybenzoate |
54166-96-0 | 100mg |
$ 275.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1043769-1g |
methyl 2-amino-6-methoxybenzoate |
54166-96-0 | 95% | 1g |
$155 | 2024-06-07 | |
TRC | M223675-50mg |
Methyl 2-Amino-6-methoxybenzoate |
54166-96-0 | 50mg |
$ 185.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2304-5G |
methyl 2-amino-6-methoxy-benzoate |
54166-96-0 | 95% | 5g |
¥3999.00 | 2023-04-27 | |
Alichem | A015008440-1g |
Methyl 2-amino-6-methoxybenzoate |
54166-96-0 | 97% | 1g |
$1549.60 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2304-100MG |
methyl 2-amino-6-methoxy-benzoate |
54166-96-0 | 95% | 100mg |
¥145.00 | 2023-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2304-250MG |
methyl 2-amino-6-methoxy-benzoate |
54166-96-0 | 95% | 250mg |
¥264.00 | 2023-04-27 | |
Enamine | EN300-5249942-0.1g |
methyl 2-amino-6-methoxybenzoate |
54166-96-0 | 95% | 0.1g |
$105.0 | 2023-05-26 | |
Enamine | EN300-5249942-5.0g |
methyl 2-amino-6-methoxybenzoate |
54166-96-0 | 95% | 5g |
$1226.0 | 2023-05-26 |
methyl 2-amino-6-methoxy-benzoate Related Literature
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1. Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acidsPhilip K. Brooke,S. Richard Challand,Michael E. Flood,Richard B. Herbert,Frederick G. Holliman,P. Nicholas Ibberson J. Chem. Soc. Perkin Trans. 1 1976 2248
Additional information on methyl 2-amino-6-methoxy-benzoate
Methyl 2-amino-6-methoxybenzoate (CAS No. 54166-96-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 2-amino-6-methoxybenzoate, a compound with the chemical formula C₈H₉NO₃, is a derivative of benzoic acid that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound is characterized by its methyl 2-amino-6-methoxybenzoate structure, which imparts unique chemical properties making it a valuable intermediate in the synthesis of various biologically active molecules. With a CAS number of 54166-96-0, this compound has been extensively studied for its potential applications in drug development and therapeutic interventions.
The methyl 2-amino-6-methoxybenzoate moiety is particularly interesting due to its ability to participate in various chemical reactions, including condensation, esterification, and coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, making this compound a versatile tool in medicinal chemistry. Recent advancements in synthetic methodologies have further enhanced the utility of methyl 2-amino-6-methoxybenzoate in the preparation of novel pharmacophores.
In the realm of pharmaceutical research, methyl 2-amino-6-methoxybenzoate has been explored for its potential role in the development of anti-inflammatory and analgesic agents. The presence of both amino and methoxy functional groups provides a rich scaffold for further derivatization, allowing researchers to fine-tune the pharmacological properties of the resulting compounds. Studies have shown that derivatives of this compound exhibit promising activities against various inflammatory pathways, making them attractive candidates for further clinical investigation.
Moreover, the methyl 2-amino-6-methoxybenzoate structure has been utilized in the synthesis of bioactive molecules targeting neurological disorders. The benzoate core is known to interact with specific neurotransmitter systems, which has led to its incorporation into experimental therapies for conditions such as Alzheimer's disease and Parkinson's disease. Recent research has highlighted the potential of methyl 2-amino-6-methoxybenzoate derivatives as modulators of glutamate receptor activity, suggesting their therapeutic relevance in managing neurodegenerative conditions.
The chemical properties of methyl 2-amino-6-methoxybenzoate also make it a valuable component in materials science and industrial applications. Its ability to form stable complexes with metal ions has been exploited in the development of metal-organic frameworks (MOFs), which have applications ranging from gas storage to catalysis. The methyl 2-amino-6-methoxybenzoate group can act as a ligand, facilitating the design of highly selective and efficient catalysts for various organic transformations.
Recent studies have also explored the role of methyl 2-amino-6-methoxybenzoate in environmental chemistry. Its derivatives have been found to exhibit photostability and resistance to degradation under various environmental conditions, making them suitable for use in persistent organic pollutants (POPs) remediation. The compound's ability to interact with environmental contaminants suggests its potential as a tool in developing advanced oxidation processes (AOPs) for water treatment.
In conclusion, Methyl 2-amino-6-methoxybenzoate (CAS No. 54166-96-0) is a multifaceted compound with significant implications across multiple domains of chemical and pharmaceutical research. Its unique structural features enable its use as a versatile intermediate in synthetic chemistry, a precursor for biologically active molecules, and a component in advanced materials and environmental technologies. As research continues to uncover new applications for this compound, its importance in modern science is likely to grow even further.
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